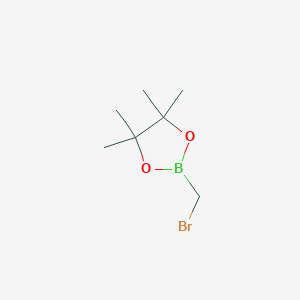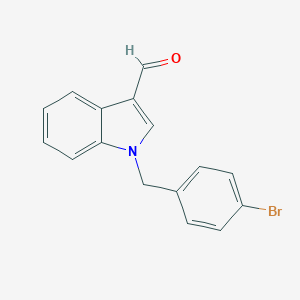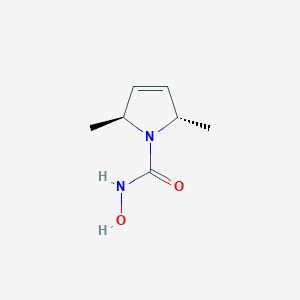
(2S,5S)-N-Hydroxy-2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide is a chiral compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with hydroxy and carboxamide groups. The stereochemistry of the compound, indicated by the (2S,5S) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can be achieved through several synthetic routes. One common method involves the catalytic resolution of racemic mixtures using lipase enzymes. This method is highly efficient and provides a high yield of the desired enantiomer . Another approach involves the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. These processes are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the hydroxy and carboxamide groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carboxamide group can yield an amine .
Scientific Research Applications
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying enzyme-substrate interactions and chiral recognition processes . In industry, it is used in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target enzyme. The hydroxy and carboxamide groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide include (2S,5S)-5-carboxymethylproline and (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylic acid . These compounds share structural similarities, such as the presence of a pyrrole ring and specific stereochemistry.
Uniqueness: What sets (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide apart is its unique combination of functional groups and stereochemistry. This combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its analogs .
Properties
CAS No. |
170747-75-8 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-5-3-4-6(2)9(5)7(10)8-11/h3-6,11H,1-2H3,(H,8,10)/t5-,6-/m0/s1 |
InChI Key |
MIGFLYFLCABTNL-WDSKDSINSA-N |
SMILES |
CC1C=CC(N1C(=O)NO)C |
Isomeric SMILES |
C[C@H]1C=C[C@@H](N1C(=O)NO)C |
Canonical SMILES |
CC1C=CC(N1C(=O)NO)C |
Synonyms |
1H-Pyrrole-1-carboxamide,2,5-dihydro-N-hydroxy-2,5-dimethyl-,(2S-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)
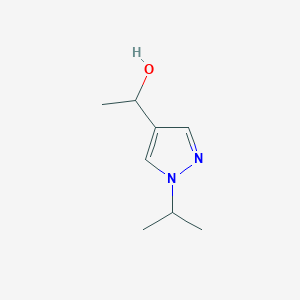
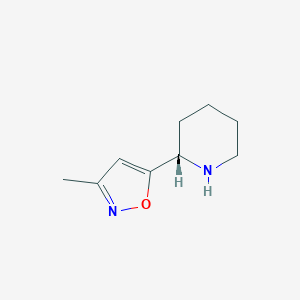
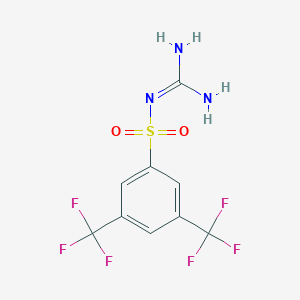
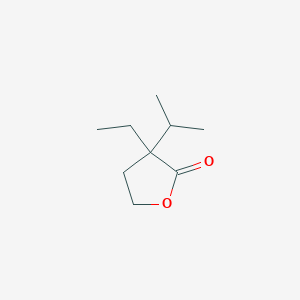
![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)
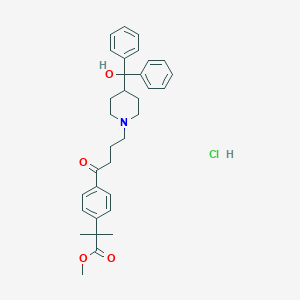
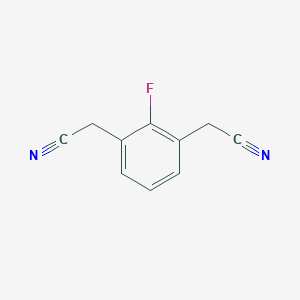
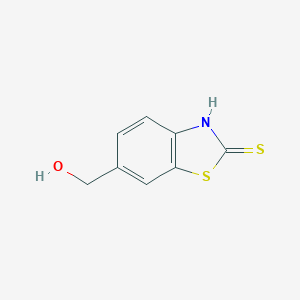
![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)
